10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a synthetic organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by their fused tricyclic structure, which includes an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Alkylation: The butyl group can be introduced via an alkylation reaction, often using butyl bromide in the presence of a strong base like potassium carbonate.
Etherification: The phenoxy group is typically introduced through an etherification reaction, where 3-methylphenol is reacted with the appropriate halogenated intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at positions ortho or para to the nitro group.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
In medicinal chemistry, derivatives of dibenzo[b,f][1,4]oxazepines are investigated for their pharmacological properties. They have shown potential as anti-inflammatory, anti-cancer, and central nervous system-active agents. The nitro and phenoxy groups in this compound can be modified to enhance biological activity and selectivity.
Industry
In materials science, this compound can be used in the development of novel polymers and advanced materials due to its rigid and planar structure, which can impart desirable mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can modulate cellular pathways. The phenoxy group may enhance binding affinity to hydrophobic pockets in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: The parent compound without the butyl, nitro, and phenoxy substituents.
10-butyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the phenoxy group.
1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the butyl group.
Uniqueness
10-butyl-1-(3-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The butyl group increases lipophilicity, the nitro group introduces potential for redox activity, and the phenoxy group enhances binding interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-butyl-7-(3-methylphenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-4-12-25-19-10-5-6-11-20(19)31-22-15-17(26(28)29)14-21(23(22)24(25)27)30-18-9-7-8-16(2)13-18/h5-11,13-15H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWRWTAGJMIGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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